5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor Design

Medicinal chemists face regioisomer confusion when targeting kinase hinge regions. This C4-aminopyrimidine provides the exact hydrogen bond vector required for LRRK2/JNK inhibitor programs. - **Regiochemical precision:** C4-NH2 anchor (not C2) matches pharmacophore directionality from patented neurological/oncological kinase inhibitor families. - **Controlled reactivity:** 5-Cl leaving group tuned by 2-CF3 enables iterative Suzuki SAR without 4-amino protection; avoids 5-bromo side reactions. - **Scale-ready:** ≥98% crystalline solid, non-hygroscopic, simplifies process chemistry handling vs. liquid analogs.

Molecular Formula C5H3ClF3N3
Molecular Weight 197.54 g/mol
Cat. No. B11903137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
Molecular FormulaC5H3ClF3N3
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)C(F)(F)F)N)Cl
InChIInChI=1S/C5H3ClF3N3/c6-2-1-11-4(5(7,8)9)12-3(2)10/h1H,(H2,10,11,12)
InChIKeyAFJQDAIZVMHGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: Selective Procurement Overview


5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1807155-80-1) is a distinct, differentiated heterocyclic building block in the 4-aminopyrimidine class . Unlike its 2-amino regioisomer, this compound positions the primary amine handle at C4, creating a spatially and electronically unique vector for core elaboration in kinase inhibitor design . Its substitution pattern—comprising a 4-amino group, a 5-chloro leaving group, and a 2-trifluoromethyl electron-withdrawing group—dictates a specific and predictable reactivity sequence for iterative cross-coupling reactions, a capability not equivalently achieved with 5-bromo or unsubstituted analogs, which exhibit altered electronic landscapes and reaction coordinate energetics [1].

Why Generic Pyrimidine Analogs Cannot Replace This Building Block


Replacing this specific building block with a generic alternative such as 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine or 5-bromo-2-(trifluoromethyl)pyrimidine introduces quantifiable synthetic risk and divergent final compound geometry. The C4 vs. C2 amine position fundamentally alters the geometric vector of the final elaborated molecule, directly impacting target binding, especially within the ATP-binding pocket of kinases where the 4-amino group often serves as a critical anchor [1]. Furthermore, the electronic properties of the 5-chloro handle are precisely tuned by the electron-withdrawing 2-CF3 group. Replacing chlorine with a 5-bromo analog increases the C5 electrophilicity, leading to more rapid and potentially unselective side-reactions during palladium-catalyzed cross-coupling [2]. The specific substitution pattern ensures a predictable and controllable sequence of functionalization that is not achievable with other isomers or halogen analogs, directly impacting synthesis success rates and lead optimization timelines.

Performance Evidence Against Closest Analogs


Regioisomeric Purity and Synthetic Utility

The regioisomeric identity of 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a critical selection criterion. It is a distinct chemical entity from its closest isomer, 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1805481-71-3). The latter's 2-amino and 4-chloro functional groups dictate a reversed reactivity pattern, making it incompatible with synthetic routes requiring the amine anchor at the 4-position for late-stage functionalization. The target compound is exclusively used as a precursor for 4-amino-substituted kinase inhibitors [1], while the 2-amino isomer is used in different therapeutic context scaffolds . This structural specificity ensures the target compound provides a unique exit vector geometry, directly impacting target engagement profiles of the final drug candidates.

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor Design

Electronic Influence on Cross-Coupling Selectivity

The 5-chloro substituent in 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine offers a controlled reactivity profile compared to a 5-bromo analog. The stronger C-Cl bond (bond dissociation energy ~ 397 kJ/mol) compared to C-Br (~280 kJ/mol) results in a selectively slower oxidative addition step with palladium catalysts [1]. This is particularly advantageous when the 4-amino group is simultaneously present, as a more reactive 5-bromo handle would lead to competitive amination or premature decomposition, reducing cross-coupling yields and product purity. The 5-chloro group, under the established electron-withdrawing effect of the 2-CF3 group, exhibits a refined electrophilicity that allows for efficient and clean cross-coupling in the presence of the nucleophilic 4-amino group, a balance often lost with the more labile bromo derivative [2].

Synthetic Chemistry Palladium Catalysis Structure-Activity Relationship

Physical Form and Purity Advantage for Procurement

From a procurement standpoint, 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is commercially available with a certified purity of ≥98%, as a pale green crystalline solid . This contrasts with some close analogs like 5-chloro-2-(trifluoromethyl)pyrimidine (the non-amine analog), which is often supplied as a volatile liquid with different solubility and handling characteristics . For the research chemist, the defined crystalline solid form of the 4-amine compound facilitates accurate weighing, formulation, and storage, directly impacting the reproducibility of synthetic experiments. The high, defined purity minimizes the procurement risk of unknown impurities interfering with sensitive catalytic reactions.

Chemical Procurement Supply Chain Analytical Chemistry

Absence of Direct Biological Activity Data

A thorough search of primary literature, authoritative databases like ChEMBL and BindingDB, and global patent filings does not return any isolated, quantitative biological target engagement data (IC50, Ki, EC50) for the specific compound 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine against purified proteins or in cell-based assays. This confirms its primary role as a synthetic building block rather than a final bioactive pharmacophore [1][2]. All literature references incorporate it as an intermediate in the synthesis of larger, biologically active molecules. Therefore, any selection advantage is based on its chemical, not biological, properties.

Pharmacology Drug Discovery Biological Evaluation

Procurement-Led Application Scenarios


Rational Design of 4-Amino-Anchored Kinase Inhibitors

This compound is the definitive building block for programs requiring a C4-amino anchor on a 5-(trifluoromethyl)pyrimidine core. Procurement of this specific regioisomer (over the 2-amino analog) is mandatory when the target binding hypothesis necessitates a specific hydrogen bond donor-acceptor directionality from the pyrimidine core, a common motif in ATP-competitive inhibitors of kinases like LRRK2 and JNK [1]. Its use directly leads to the construction of the pharmacophoric vector defined in patent families for neurological and oncological kinase inhibitors.

Scaffold-Hopping with Inverse Pyrimidine Geometry

In a scaffold-hopping campaign where an existing 2-amino-4-CF3 pyrimidine core (from the regioisomeric building block) has failed to achieve the desired selectivity or potency, 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine enables the rapid synthesis of the inverse pharmacophore. This exploration leverages the flexibility added by the 5-chloro handle, allowing for a different spatial arrangement of the pyrimidine core's interaction with the target protein's hinge region, potentially rescuing a failing chemical series by changing the exit vector [1].

Sequential Chemoselective Functionalization for SAR

For medicinal chemists developing structure-activity relationships (SAR) at the C5 position of a 4-amino pyrimidine lead series, this compound is the optimized starting material. The 5-chloro handle provides the necessary balance of stability and reactivity for iterative Suzuki coupling. This is superior to procuring a premade 5-aryl intermediate: it cedes full synthetic control to the user, allowing for high-throughput parallel synthesis of diverse C5-substituted analogs without the need to protect the 4-amino group, a limitation often encountered with more reactive 5-bromo building blocks .

Sourcing a High-Purity Solid for Scalable Chemistry

When advancing a candidate from discovery to process chemistry, the procurement of this compound as a ≥98% purity crystalline solid offers a tangible operational advantage. Its non-volatile, non-hygroscopic nature simplifies large-scale handling, storage, and inventory management compared to volatile liquid pyrimidine analogues (like 5-chloro-2-(trifluoromethyl)pyrimidine). This mitigates the engineering and safety risks associated with scaling up reactions using less defined, physically heterogeneous feedstocks [1].

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